4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE
Overview
Description
4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where a benzyloxy group is introduced to a phenoxy ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The use of non-toxic cyanide sources and cyanating agents is preferred to minimize environmental and safety risks .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Major Products:
Oxidation: Benzoquinones
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of cyano and nitro groups enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-(4-(BENZYLOXY)PHENOXY)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE
- 4-[(4-BENZYLOXY)PHENOXY]- or 4-(1-METHYL-1-PHENYLETHYL)PHENOXYPHTHALONITRILES
Comparison: 4-[4-(BENZYLOXY)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, which may lack one or both of these functional groups .
Properties
IUPAC Name |
4-nitro-5-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c22-12-16-10-20(24(25)26)21(11-17(16)13-23)28-19-8-6-18(7-9-19)27-14-15-4-2-1-3-5-15/h1-11H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCTEMAPFOJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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